N-(3-氯-2-甲基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

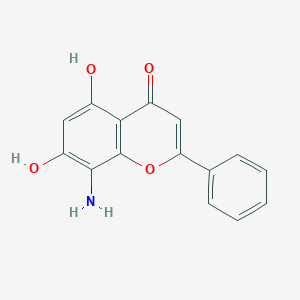

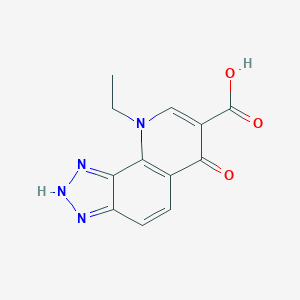

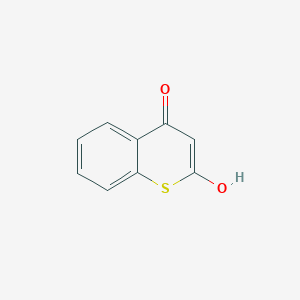

The compound "N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine with potential pharmacological properties. Dihydropyridine derivatives are known for their diverse biological activities, including antioxidant properties as seen in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These compounds, which also contain chloro and hydroxyl substituents, have been shown to possess significant antioxidant activity, sometimes exceeding that of known antioxidants like ascorbic acid .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as reported in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, the synthesis of polyamides using a new condensing agent derived from phenylhydrazine and phosphorus trichloride indicates the versatility of chloro-substituted compounds in chemical synthesis . The optimization of reaction conditions, such as reactant molar ratios, temperature, and addition times, is crucial for achieving high yields and purities, as demonstrated in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be elucidated using X-ray diffraction analysis, as seen in the structural assignment of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . Single crystal structures of N-(chlorophenyl)pyridinecarboxamides reveal the importance of hydrogen bonding and molecular planarity influenced by intramolecular interactions . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide further emphasizes the role of hydrogen bonds in forming infinite chains along specific crystallographic axes .

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted dihydropyridines is highlighted by their ability to undergo various reactions, such as the formation of amides and polyamides through direct polycondensation . The use of specific condensing agents and catalysts can facilitate these reactions, leading to the synthesis of complex molecules with high purity .

Physical and Chemical Properties Analysis

The physicochemical properties of chloro-substituted dihydropyridines, such as melting temperatures, can be influenced by lattice energy and molecular symmetry according to Carnelley’s rule . The melting points of these compounds can be predicted using linear regression models that consider total energy, electrostatic components, and the strength of hydrogen bonds . The interaction environments of these molecules can be probed using techniques like Hirshfeld surface analysis and contact enrichment studies .

科学研究应用

生物活性

N-(3-氯-2-甲基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺及其衍生物因其潜在的生物活性而被广泛研究。例如,一些衍生物因其作为抗人类免疫缺陷病毒 1 型 (HIV-1) 非核苷逆转录酶抑制剂的潜力而受到研究。已知这些研究中的分子通过氢键形成无限链,表明与生物分子的复杂相互作用的可能性 (Tamazyan 等人,2007).

抗菌应用

N-(3-氯-2-甲基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺衍生物的结构特征使它们能够表现出抗菌特性。例如,某些衍生物已显示出对大肠杆菌、金黄色葡萄球菌和白色念珠菌等一系列病原体的体外抗菌和抗真菌活性 (Desai 等人,2011)。这表明它们在开发新的抗菌剂方面具有潜力。

属性

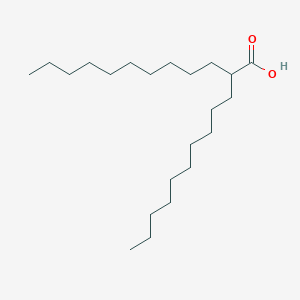

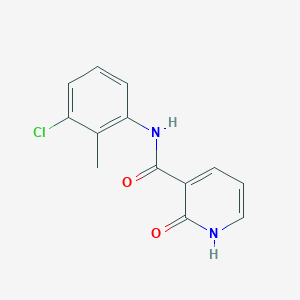

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTKEWXOVCIZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562852 |

Source

|

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

CAS RN |

72646-00-5 |

Source

|

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。